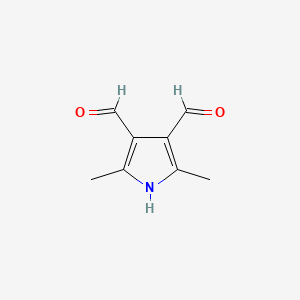

2,5-二甲基-1H-吡咯-3,4-二甲醛

描述

Synthesis Analysis The synthesis of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been explored through several methods, including a notable one-step synthesis approach. This involves the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid, yielding the title compound in good yield (Tardieux et al., 1998).

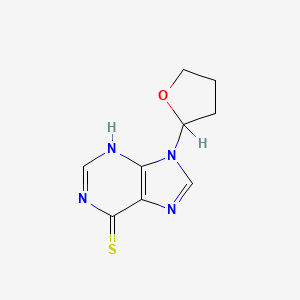

Molecular Structure Analysis The molecular structure of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde and related compounds has been the subject of computational studies. These studies include quantum chemical calculations to correlate with experimental data, providing insights into the electronic structure and potential reaction sites of the molecule (Singh et al., 2014).

Chemical Reactions and Properties 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde participates in various chemical reactions, including precolumn derivatization for HPLC analysis of amino acids, demonstrating its utility as a derivatization reagent under mild conditions (Gatti et al., 2010). Its reactivity opens avenues for qualitative and quantitative analyses in pharmaceutical and biomedical fields.

Physical Properties Analysis While specific studies on the physical properties of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde itself are limited, related research on pyrrole derivatives provides valuable context. These studies often explore crystalline structures and hydrogen-bonding patterns, contributing to a deeper understanding of the physical characteristics of similar compounds (Senge & Smith, 2005).

Chemical Properties Analysis The chemical properties of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, including its derivatization capabilities and reactivity towards amino acids, highlight its potential as a versatile chemical reagent. Its ability to form stable derivatives under ambient conditions makes it a valuable tool for analytical chemistry applications (Gatti et al., 2010).

科学研究应用

抗菌和抗结核活性

一项研究表明,2,5-二甲基-1H-吡咯-3,4-二甲醛可用于合成新的杂环化合物,这些化合物已显示出对 DHFR 和烯酰基 ACP 还原酶具有显著的抑制作用 . 一些合成的化合物还表现出强大的抗菌和抗结核特性 .

2. 抑制烯酰基 ACP 还原酶和 DHFR 酶 该化合物已用于合成新的杂环化合物,这些化合物已显示出对烯酰基 ACP 还原酶和 DHFR 酶具有显著的抑制作用 . 这些酶是抗菌和抗结核药物的重要靶标 .

3. HPLC/UV 检测氨基酸的前柱衍生化试剂 2,5-二甲基-1H-吡咯-3,4-二甲醛已被提出作为氨基酸分析的前柱衍生化试剂 . 该化合物在温和条件下与伯胺基反应 .

药物发现

吡咯衍生物,包括 2,5-二甲基-1H-吡咯-3,4-二甲醛,在治疗活性化合物的发现中具有多种应用 . 这些包括杀菌剂、抗生素、抗炎药、降胆固醇药和抗肿瘤药 .

材料科学

吡咯衍生物在材料科学中具有应用 . 它们可用于合成具有独特性能的聚合物和其他材料 .

催化

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause serious eye irritation . The precautionary statements associated with this compound are P305+P351+P338, which suggest that if it gets in the eyes, one should rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用机制

Target of Action

The primary targets of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

It’s worth noting that pyrrole derivatives have been found to enhance cell-specific productivity in certain contexts

生化分析

Biochemical Properties

2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde plays a significant role in biochemical reactions, particularly as a derivatization reagent for high-performance liquid chromatography (HPLC) analysis of amino acids . It reacts with primary amino groups under mild conditions to form stable adducts, which can be easily detected and quantified. This compound interacts with enzymes and proteins that contain primary amino groups, facilitating the analysis of amino acid composition in biological samples.

Molecular Mechanism

At the molecular level, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde exerts its effects through the formation of covalent bonds with primary amino groups in biomolecules. This interaction leads to the formation of stable adducts, which can be detected and analyzed using HPLC. The compound’s ability to form these adducts makes it a valuable tool for studying amino acid composition and protein modifications in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde are crucial factors to consider. The compound is known to be stable under dark and inert atmosphere conditions at room temperature . Over time, it may degrade if exposed to light or reactive environments, which can affect its efficacy in biochemical reactions. Long-term studies are needed to assess the compound’s stability and its impact on cellular function in both in vitro and in vivo settings.

属性

IUPAC Name |

2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-7(3-10)8(4-11)6(2)9-5/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDZUXWJEWKBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401982 | |

| Record name | 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56139-74-3 | |

| Record name | 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56139-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde interact with amino acids, and what are the downstream effects for analysis?

A1: 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde reacts with primary amines, including those found in amino acids, forming fluorescent derivatives. [, ] This reaction improves the detectability of amino acids in techniques like high-performance liquid chromatography (HPLC) coupled with UV detection. [, , ] The enhanced sensitivity allows for the quantification of trace amounts of amino acids in complex matrices like dietary supplements and food products. [, ]

Q2: Can you provide details on the structural characterization of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde?

A2: While the provided research focuses on the application of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, it lacks specific details regarding its molecular formula, weight, and spectroscopic data. Further investigation into chemical databases or literature focused on its synthesis and characterization would be required for this information.

Q3: Are there specific analytical methods associated with the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde?

A3: The research highlights the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a pre-column derivatization reagent for HPLC with UV detection. [, , ] This method involves reacting the target amino acids with the compound before injecting them into the HPLC system. The resulting derivatives exhibit improved chromatographic separation and UV absorbance, facilitating both qualitative and quantitative analysis. [, , ]

Q4: What are the potential applications of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde in food chemistry and analysis?

A4: The research suggests that 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde shows promise for determining amino acid content in various matrices. For example, one study demonstrated its use in analyzing octopamine and tyramine levels in dietary supplements and phytoextracts. [] Another study highlighted its potential for determining amino acid composition in both new and commercially available food supplements. [] These applications are crucial for quality control, nutritional labeling accuracy, and ensuring food safety.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methylphenyl)-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one](/img/structure/B1225539.png)

![2-(2-Bromophenyl)-5-[(7-nitro-4-quinazolinyl)oxymethyl]-1,3,4-oxadiazole](/img/structure/B1225540.png)

![5-Methyl-7-(trifluoromethyl)-2-thiazolo[4,5-b]pyridinamine](/img/structure/B1225542.png)

![4-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B1225543.png)

![2-[2-[[3-(1,3-Benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid](/img/structure/B1225545.png)

![5-[[[5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester](/img/structure/B1225550.png)

![N-[[3-Fluoro-4-ethoxy-pyrid-2-YL]ethyl]-N'-[5-chloro-pyridyl]-thiourea](/img/structure/B1225554.png)

![2-[[2-(5-Methyl-2-thiophenyl)-2-oxoethyl]thio]-3-phenyl-4-quinazolinone](/img/structure/B1225557.png)

![2-[(7-methoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-methyl-N-(4-phenyl-2-thiazolyl)acetamide](/img/structure/B1225558.png)

![2-(4-Methoxyphenyl)-4-quinolinecarboxylic acid [2-oxo-2-(propan-2-ylamino)ethyl] ester](/img/structure/B1225561.png)